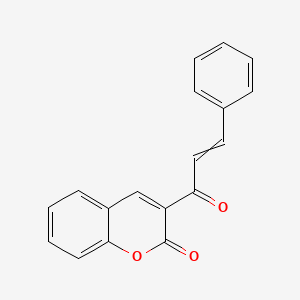
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. This particular compound features a nitrophenoxyethyl substituent at the 5-position of the tetrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- typically involves the [2+3] cycloaddition reaction between an azide and a nitrile. The reaction is often catalyzed by zinc salts or other catalysts to improve yield and efficiency . Commonly used reagents include sodium azide and various nitriles, which react under mild conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. These methods are designed to be more efficient and environmentally friendly compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenoxyethyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.
Major Products Formed
Oxidation: Products include nitrophenoxyacetic acid derivatives.
Reduction: Products include aminophenoxyethyl derivatives.
Substitution: Products vary depending on the nucleophile used but generally include substituted tetrazoles.
Scientific Research Applications
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This bioisosteric property makes it a valuable scaffold in medicinal chemistry for the development of new drugs .
Comparison with Similar Compounds
Similar Compounds
- 1H-Tetrazole, 5-(2-phenoxyethyl)-
- 1H-Tetrazole, 5-(2-(4-nitrophenoxy)ethyl)-
- 1H-Tetrazole, 5-(2-(2-aminophenoxy)ethyl)-
Uniqueness
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
CAS No. |
76167-90-3 |
|---|---|
Molecular Formula |
C9H9N5O3 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
5-[2-(2-nitrophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9N5O3/c15-14(16)7-3-1-2-4-8(7)17-6-5-9-10-12-13-11-9/h1-4H,5-6H2,(H,10,11,12,13) |
InChI Key |
RJQWLLRAEQUATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


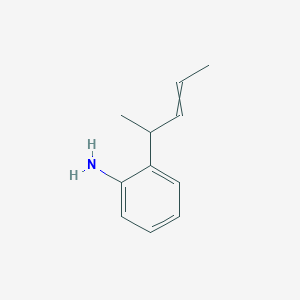
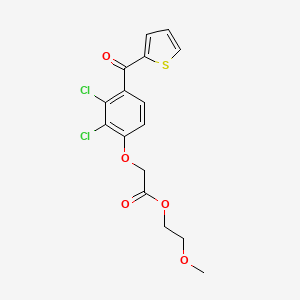
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

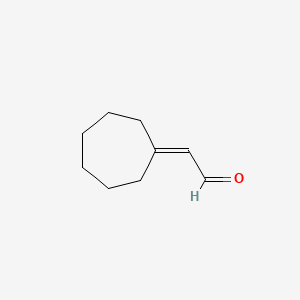
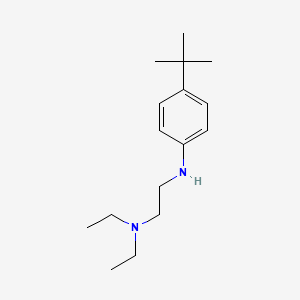
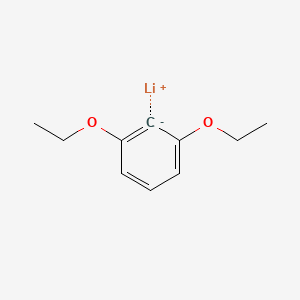


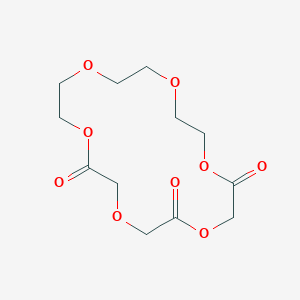
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
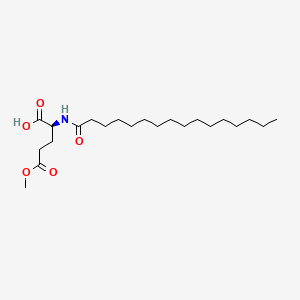
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
